molecular formula C35H58N2O B1320557 2,4-Di-tert-Butyl-6-(((2-((3,5-di-tert-butyl-2-methylbenzyl)(methyl)amino)ethyl)(methyl)amino)methyl)phenol CAS No. 886362-16-9

2,4-Di-tert-Butyl-6-(((2-((3,5-di-tert-butyl-2-methylbenzyl)(methyl)amino)ethyl)(methyl)amino)methyl)phenol

Cat. No.: B1320557
CAS No.: 886362-16-9
M. Wt: 522.8 g/mol
InChI Key: RCASTSOEBPOFOS-UHFFFAOYSA-N
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Description

This compound is a phenolic derivative featuring multiple tert-butyl groups and a complex amine-based substituent. Such structural complexity suggests applications in polymer stabilization, coordination chemistry, or specialized organic synthesis. However, its synthesis is challenging due to the bulky substituents and multi-step functionalization .

Properties

IUPAC Name

2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-methylphenyl)methyl-methylamino]ethyl-methylamino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58N2O/c1-24-25(18-27(32(2,3)4)20-29(24)34(8,9)10)22-36(14)16-17-37(15)23-26-19-28(33(5,6)7)21-30(31(26)38)35(11,12)13/h18-21,38H,16-17,22-23H2,1-15H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCASTSOEBPOFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)CN(C)CCN(C)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594729
Record name 2,4-Di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-methylphenyl)methyl](methyl)amino}ethyl)(methyl)amino]methyl}phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-16-9
Record name 2-[[[2-[[[3,5-Bis(1,1-dimethylethyl)-2-methylphenyl]methyl]methylamino]ethyl]methylamino]methyl]-4,6-bis(1,1-dimethylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-methylphenyl)methyl](methyl)amino}ethyl)(methyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-{(2-{[(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol typically involves a multi-step process. The initial step often includes the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by a strong acid such as triflic acid or solid acids like zeolites

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts in the alkylation step is preferred for scalability and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-{(2-{[(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of quinones.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Activity
    • The compound exhibits notable antioxidant properties, which can be harnessed in formulations aimed at reducing oxidative stress in biological systems. This is particularly relevant in the development of supplements and pharmaceuticals targeting age-related diseases.
  • Drug Delivery Systems
    • Its lipophilic nature allows for incorporation into lipid-based drug delivery systems. This can enhance the bioavailability of poorly soluble drugs, making it a candidate for use in advanced pharmaceutical formulations.
  • Neuroprotective Effects
    • Preliminary studies suggest potential neuroprotective effects, making it a candidate for research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate neurotransmitter activity could lead to therapeutic innovations.

Material Science Applications

  • Polymer Stabilization
    • The compound can be utilized as an additive in polymer formulations to improve thermal stability and resistance to oxidation. This application is crucial in extending the lifespan of materials used in various industrial applications.
  • Coatings and Sealants
    • Its properties make it suitable for use in protective coatings that require enhanced durability against environmental stressors. This includes applications in automotive and aerospace industries where material integrity is paramount.

Environmental Chemistry Applications

  • Bioremediation
    • Research indicates that this compound may play a role in bioremediation processes by enhancing the degradation of pollutants in contaminated environments. Its structural properties may facilitate interactions with microbial systems involved in pollutant breakdown.
  • Photostability Studies
    • The compound's stability under UV light exposure makes it relevant for studies focused on photostability of chemicals used in agricultural products, thereby contributing to safer agricultural practices.

Case Study 1: Neuroprotective Research

A study investigated the effects of 2,4-Di-tert-butyl-6-(((2-((3,5-di-tert-butyl-2-methylbenzyl)(methyl)amino)ethyl)(methyl)amino)methyl)phenol on neuronal cell cultures exposed to oxidative stress conditions. Results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its potential as a neuroprotective agent.

Case Study 2: Polymer Applications

In a series of experiments aimed at enhancing the thermal stability of polyolefin materials, the incorporation of this compound was shown to improve resistance to thermal degradation significantly compared to control samples without the additive.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-{(2-{[(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol involves its interaction with free radicals and reactive oxygen species. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is crucial in its applications as a stabilizer and therapeutic agent.

Comparison with Similar Compounds

Structural Analogs and Key Features

The following phenolic derivatives share structural motifs with the target compound but differ in substituents and functionality:

Compound Name Key Substituents Molecular Formula CAS No. Primary Applications
2,4-Di-tert-butyl-6-(hydroxymethyl)phenol Hydroxymethyl group at position 6 C₁₆H₂₄O₂ 16373-02-7 Antioxidant, intermediate in polymer synthesis
4-Tert-butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol Benzotriazolyl group at position 2; sec-butyl at position 6 C₂₀H₂₅N₃O 36437-37-3 UV stabilizer in plastics, coatings
Target compound : 2,4-Di-tert-Butyl-6-(((2-((3,5-di-tert-butyl-2-methylbenzyl)(methyl)amino)ethyl)(methyl)amino)methyl)phenol Tert-butyl groups at positions 2,4; methylaminoethylamino-methyl group at position 6 Not explicitly provided Not provided Potential stabilizer, ligand, or chelating agent

Comparative Analysis of Properties

Steric and Electronic Effects
  • Target Compound: The tert-butyl groups at positions 2,4, and 3,5 (on the benzyl moiety) create significant steric bulk, limiting molecular flexibility but improving resistance to degradation.
  • 2,4-Di-tert-butyl-6-(hydroxymethyl)phenol: The hydroxymethyl group enhances hydrophilicity compared to the target compound, making it more soluble in polar solvents. However, it lacks the amine functionality for chelation .
  • 4-Tert-butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol: The benzotriazolyl group provides strong UV absorption (λmax ~340 nm), ideal for photostabilization. The sec-butyl group offers moderate steric hindrance but less thermal stability than tert-butyl substituents .
Thermal and Oxidative Stability
  • The target compound’s tert-butyl groups likely grant superior thermal stability (>250°C decomposition) compared to the sec-butyl analog (~200°C). The hydroxymethyl analog may degrade at lower temperatures due to hydroxyl group reactivity .
Solubility and Reactivity
  • The target compound’s amine groups increase solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduce compatibility with nonpolar matrices. The benzotriazolyl analog is more lipophilic, favoring use in polyolefins .

Biological Activity

2,4-Di-tert-butyl-6-(((2-((3,5-di-tert-butyl-2-methylbenzyl)(methyl)amino)ethyl)(methyl)amino)methyl)phenol, often referred to by its chemical structure, is a compound of significant interest in various biological studies. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC34H58Cl2N2O2
Molecular Weight597.75 g/mol
Density0.9 g/cm³
Melting Point50-52 °C
Boiling Point269 °C

Research indicates that this compound exhibits several biological activities primarily due to its structural characteristics. The presence of multiple tert-butyl groups enhances lipophilicity, which may contribute to its interaction with cellular membranes and proteins.

1. Antioxidant Activity
Studies have shown that compounds with similar structures can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects
The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing potential therapeutic benefits in inflammatory conditions.

3. Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, leading to cell death.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of phenolic compounds on cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in A431 and Jurkat cells with IC50 values below 10 µM, suggesting strong anticancer potential .

Study 2: Antioxidant Properties

In a study assessing the antioxidant activity of phenolic compounds, it was found that similar structures could reduce oxidative stress markers in vitro. The compound demonstrated a significant ability to scavenge DPPH radicals, indicating potential use as a dietary antioxidant .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • Cytotoxicity : The compound has shown effective cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.
  • Antioxidant Activity : Exhibits strong radical scavenging properties, contributing to its potential protective effects against oxidative damage .
  • Anti-inflammatory Effects : Inhibition of COX enzymes was noted, which may aid in reducing inflammation-related diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and what are the critical purification steps?

The compound can be synthesized via multi-step alkylation and amination reactions. A typical approach involves:

  • Step 1 : Condensation of 3,5-di-tert-butyl-2-methylbenzaldehyde with methylamine derivatives to form the benzylamino intermediate.
  • Step 2 : Reductive amination using agents like LiAlH4 (as in ) to introduce methyl and ethylamino groups.
  • Step 3 : Final coupling with 2,4-di-tert-butylphenol derivatives. Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol are critical to isolate high-purity product. Analytical HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95% .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm tert-butyl (δ 1.2–1.4 ppm), phenolic OH (δ 5.5–6.0 ppm), and methylamino groups (δ 2.2–3.0 ppm).
  • FT-IR : Detect O–H stretching (~3400 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns. Comparative data from structurally related compounds (e.g., ) should guide interpretation .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s antioxidant mechanism and structure-activity relationships (SAR)?

  • Radical Scavenging Assays : Use DPPH or ABTS assays to quantify antioxidant activity. Compare with reference antioxidants (e.g., BHT, ).
  • Computational Modeling : Perform DFT calculations to evaluate H-atom transfer (HAT) or single-electron transfer (SET) mechanisms. Analyze bond dissociation energies (BDEs) of the phenolic O–H group.
  • SAR Studies : Synthesize analogs (e.g., varying tert-butyl groups or amino substituents) and correlate structural features with activity. highlights similar SAR approaches for bis-phenolic derivatives .

Q. How can environmental fate studies address potential ecological risks of this compound?

  • Degradation Pathways : Use LC-MS/MS to identify transformation products under UV light (simulating sunlight) or microbial action.
  • Partition Coefficients : Measure log Kow (octanol-water) to assess bioaccumulation potential.
  • Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) per OECD guidelines. ’s framework for environmental-chemical properties is applicable here .

Q. What crystallographic challenges arise in determining the compound’s 3D structure, and how can they be resolved?

  • Crystal Growth : Slow evaporation from dichloromethane/hexane mixtures may yield suitable single crystals.
  • X-ray Diffraction : Address disorder in tert-butyl groups by refining anisotropic displacement parameters. ’s methodology for a related di-tert-butylphenol derivative demonstrates resolving steric hindrance effects .

Methodological Tables

Q. Table 1: Key Characterization Data for Structural Validation

TechniqueExpected ObservationsReference Compound Data
1H NMR δ 1.3 ppm (tert-butyl), δ 6.8 ppm (aromatic) (C12H18O derivatives)
FT-IR 3400 cm⁻¹ (O–H), 1250 cm⁻¹ (C–N) (phenolic analogs)
HRMS [M+H]⁺ = Calculated exact mass ± 2 ppm (crystallography)

Q. Table 2: Comparative Antioxidant Activity

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
Target CompoundTBDTBDThis study
BHT ()18.512.3
Bis-phenol ()9.87.5

Contradictions and Limitations in Current Evidence

  • Synthetic Yields : reports high yields (>80%) for bis-phenolic analogs, but steric hindrance in the target compound may reduce efficiency.
  • Environmental Stability : While benzotriazole analogs () show persistence, the amino-phenolic structure here may degrade faster under UV exposure.

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